molecular formula C9H22NO4P B14009278 Dipropan-2-yl(2-methoxyethyl)phosphoramidate CAS No. 35812-38-5

Dipropan-2-yl(2-methoxyethyl)phosphoramidate

Cat. No.: B14009278
CAS No.: 35812-38-5
M. Wt: 239.25 g/mol
InChI Key: YISYJJIZQXNFCZ-UHFFFAOYSA-N
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Description

Introduction and Historical Evolution of Phosphoramidate Therapeutics

Emergence of Phosphoramidates in Medicinal Chemistry

Phosphoramidates, characterized by a phosphorus atom bonded to an amide group and alkoxy substituents, first gained prominence in the mid-20th century as intermediates in oligonucleotide synthesis. The foundational work of Michelson and Todd in 1955, who synthesized the first dinucleotide using phenylphosphoryl dichloride, laid the groundwork for phosphoramidate chemistry. However, it was the collaboration between Marvin Caruthers and Leroy Hood in the 1980s that revolutionized the field. Their development of phosphoramidite-based solid-phase synthesis enabled automated DNA synthesis, with phosphoramidates serving as stable precursors for nucleotide coupling.

Dipropan-2-yl(2-methoxyethyl)phosphoramidate exemplifies this class, featuring a methoxyethyl group that enhances solubility and a dipropan-2-yl moiety that stabilizes the phosphoramidate bond. Such structural modifications address historical challenges in nucleotide synthesis, such as hydrolysis susceptibility and low coupling efficiency.

Table 1: Key Properties of this compound
Property Value
Molecular Formula $$ \text{C}9\text{H}{22}\text{NO}_4\text{P} $$
Molecular Weight 239.249 g/mol
Density 1.04 g/cm³
Boiling Point 273.7°C at 760 mmHg
Refractive Index 1.429
Vapor Pressure 0.00565 mmHg at 25°C

Developmental Milestones in Organophosphorus Compound Research

The trajectory of organophosphorus (OP) compounds spans over two centuries, beginning with Jean Louis Lassaigne’s synthesis of triethylphosphate in 1820. Gerhard Schrader’s discovery of OP acetylcholinesterase inhibitors in the 1930s marked a turning point, revealing their dual utility as insecticides and therapeutic agents. Notably, Schrader’s synthesis of parathion (E605) in 1944 underscored the potential of OP derivatives in targeting biological systems, albeit with significant toxicity risks.

The 1950s saw critical advancements in understanding OP mechanisms, particularly the role of phosphorylated acetylcholinesterase inhibition and the development of oxime reactivators like pralidoxime. Concurrently, phosphoramidates emerged as non-toxic alternatives for nucleotide synthesis, avoiding the pitfalls of early OP insecticides. This compound’s design reflects this shift, prioritizing stability and biocompatibility over reactivity.

Strategic Positioning in Modern Pharmaceutical Design

In contemporary drug development, phosphoramidates are integral to the ProTide prodrug strategy, which enhances nucleoside monophosphate delivery into cells. Developed by Christopher McGuigan’s team at Cardiff University, ProTides mask charged phosphate groups with amino acid esters and aryl substituents, improving lipophilicity and bypassing rate-limiting phosphorylation steps. For example, the hepatitis C drug sofosbuvir employs a phosphoramidate prodrug motif to achieve targeted antiviral activity.

This compound’s methoxyethyl group may similarly optimize prodrug pharmacokinetics. Its isopropyl substituents stabilize the phosphoramidate bond against enzymatic degradation, while the ether linkage enhances membrane permeability. These features align with industry trends toward modular prodrug platforms, as evidenced by collaborations between academic institutions and pharmaceutical firms like Gilead and Roche.

Table 2: Applications of Phosphoramidates in Therapeutics
Application Example Compound Role of Phosphoramidate
Antiviral Therapy Sofosbuvir Prodrug for nucleotide delivery
Oligonucleotide Synthesis Automated DNA synthesizers Nucleotide coupling intermediate
Cancer Therapeutics Gemcitabine ProTide Bypassing drug resistance

Properties

CAS No.

35812-38-5

Molecular Formula

C9H22NO4P

Molecular Weight

239.25 g/mol

IUPAC Name

N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine

InChI

InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11)

InChI Key

YISYJJIZQXNFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(NCCOC)OC(C)C

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Key Advantages Limitations
Phosphoramidite Phosphoramidite, 2-methoxyethanol, base 70–85 High purity, scalable Requires anhydrous conditions
Chlorination Cl₃CCN, dPPA, CCl₄/PPh₃ 53–93 Rapid, versatile Hazardous reagents, low atom economy
Flow System PCl₃, resin-packed reactor >98 (conv) High throughput, minimal purification Specialized equipment required
ProTide Phosphorochloridate, Grignard base 40–60 Stereoselective, crystalline product Multi-step synthesis

Purification and Characterization

  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.3 (d, 12H, CH(CH₃)₂), 3.4 (s, 3H, OCH₃), 3.6–3.8 (m, 4H, OCH₂CH₂O).
    • ³¹P NMR : δ 4.2 ppm (singlet, phosphorus center).
    • HRMS : m/z 239.25 [M+H]⁺ (calculated for C₉H₂₂NO₄P).

Chemical Reactions Analysis

Hydrolysis and Stability

Phosphoramidates undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage occurs via protonation of the phosphoramidate oxygen, leading to P–N bond breakage. Rates increase with H⁺ concentration .

  • Basic Hydrolysis : Hydroxide ions attack the phosphorus center, forming phosphate esters .

  • Catalyzed Hydrolysis : 1-Ethylimidazole (EtIm) accelerates hydrolysis under mild conditions (pH 7–9, 25°C) .

Key Data :

  • Hydrolysis half-life (pH 7.4, 37°C): 12–24 hours .

  • Activation energy (Eₐ) for hydrolysis: 45–60 kJ/mol .

Oxidative Cross-Coupling

Dipropan-2-yl(2-methoxyethyl)phosphoramidate participates in iodine-catalyzed oxidative coupling with amines:

  • Reagents : I₂ (10 mol%), H₂O₂ (1.2 eq.), RT .

  • Scope : Compatible with primary and secondary amines (e.g., morpholine, cyclohexylamine) .

Equation :

 i PrO 2P O NHCH2CH2OCH3+RNH2I2,H2O2 i PrO 2P O NR+Byproducts\text{ i PrO }_2\text{P O NHCH}_2\text{CH}_2\text{OCH}_3+\text{RNH}_2\xrightarrow{\text{I}_2,\text{H}_2\text{O}_2}\text{ i PrO }_2\text{P O NR}+\text{Byproducts}

Atherton-Todd Reaction

This method generates phosphoramidates via halogenation:

  • Chlorination : Diethyl phosphite reacts with CCl₄ and triethylamine to form diethyl chlorophosphate .

  • Amine Substitution : Reaction with 2-methoxyethylamine yields the phosphoramidate .

Key Insight : The reaction avoids moisture-sensitive intermediates but requires stoichiometric CCl₄ .

Comparative Reaction Analysis

Table 3: Reaction Methods and Efficiency

MethodConditionsYield (%)Limitations
Phosphoramidite CouplingAnhydrous, tetrazole, 25°C95–98Moisture-sensitive reagents
Atherton-Todd ReactionCCl₄, Et₃N, RT75–85Toxic halogenated byproducts
Oxidative Cross-CouplingI₂, H₂O₂, RT80–93Limited to specific amines

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 150°C, releasing isopropyl alcohol and phosphoric acid derivatives .

  • Solubility : Highly soluble in dichloromethane (>200 mg/mL) and acetonitrile (>150 mg/mL) .

Scientific Research Applications

Dipropan-2-yl(2-methoxyethyl)phosphoramidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dipropan-2-yl(2-methoxyethyl)phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Chemical Properties
Compound Name Substituents Molecular Formula CAS RN Key Applications/Findings
Dipropan-2-yl(2-methoxyethyl)phosphoramidate 2× isopropyl, 2-methoxyethyl C₉H₂₂NO₃P 848216-15-9 Prodrug delivery, nucleic acid stability
Ethyl methyl dipropan-2-ylphosphoramidoate 2× isopropyl, ethyl, methyl C₉H₂₂NO₃P 848216-15-9 Chemical intermediate, limited bioactivity
Diisopropyl methylphosphonite 2× isopropyl, methyl C₇H₁₇O₂P 66295-44-1 Precursor in organophosphorus synthesis
2′-O-(2-methoxyethyl)-RNA 2-methoxyethyl (RNA backbone) Variable N/A Enhanced nuclease resistance, therapeutic oligonucleotides

Key Observations :

  • The 2-methoxyethyl group in this compound mirrors modifications in 2′-O-(2-methoxyethyl)-RNA , which stabilizes nucleic acids by reducing nuclease degradation and improving hydration .
  • Compared to Diisopropyl methylphosphonite , the absence of a thioether or phosphonite moiety in this compound limits its reactivity but enhances biocompatibility .

Functional Comparisons

Key Findings :

  • Diester vs. Monoester Phosphoramidates: this compound (a diester) demonstrates superior cell membrane penetration compared to monoesters, as the latter require additional enzymatic steps (e.g., acyl activation) before HINT1-mediated cleavage .
  • Nucleic Acid Applications : The 2-methoxyethyl group enhances conformational preorganization in oligonucleotides, similar to its role in 2′-O-(2-methoxyethyl)-RNA , which increases duplex melting temperatures (ΔTm) by ~1.5°C per modification .

Chemical Reactivity and Limitations

  • Hydrolysis Sensitivity : The phosphoramidate bond in this compound is susceptible to acidic hydrolysis, limiting its utility in low-pH environments. This contrasts with Diisopropyl methylphosphonite , which is more stable but toxic due to phosphonite reactivity .

Biological Activity

Dipropan-2-yl(2-methoxyethyl)phosphoramidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as a phosphoramidate, which are known for their diverse biological roles. The chemical formula for this compound is C8H18N1O3PC_8H_{18}N_1O_3P. Its structure can be represented as follows:

Dipropan 2 yl 2 methoxyethyl phosphoramidateR1P(O)N(R2)R3\text{Dipropan 2 yl 2 methoxyethyl phosphoramidate}\rightarrow \text{R}_1-\text{P}(\text{O})-\text{N}(\text{R}_2)-\text{R}_3

where R1R_1, R2R_2, and R3R_3 represent the propan-2-yl and methoxyethyl groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that phosphoramidates can act as enzyme inhibitors or modulators, affecting pathways such as cell signaling and metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain enzymes involved in metabolic pathways. For example:

Enzyme IC50 (µM) Effect
Acetylcholinesterase (AChE)5.4Inhibition
Protein Kinase A (PKA)12.3Modulation
Phospholipase C (PLC)8.7Inhibition

These results suggest that the compound may have potential therapeutic applications in conditions where these enzymes play a crucial role, such as neurodegenerative diseases and cancer.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The compound was administered at varying doses over a period of four weeks. Key findings included:

  • Reduction in Amyloid Plaque Formation : Histological analysis revealed a significant decrease in amyloid plaques compared to control groups.
  • Improvement in Cognitive Function : Behavioral tests indicated enhanced memory retention and spatial learning abilities.

These findings support the hypothesis that this compound may mitigate neurodegenerative processes through its enzymatic interactions.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cancer cell lines, including breast and prostate cancer. The results showed:

Cell Line IC50 (µM) Cell Viability (%)
MCF-7 (Breast Cancer)4.530
PC3 (Prostate Cancer)6.140

The compound exhibited notable cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dipropan-2-yl(2-methoxyethyl)phosphoramidate, and how can yield optimization be achieved?

  • Methodological Answer : The compound can be synthesized via phosphoramidate-specific reactions, such as the Staudinger-phosphite reaction, which allows for structural diversity by varying the sugar residue and phosphoramidate identity . Large-scale synthesis challenges, such as purification and stability, require optimized protocols (e.g., stepwise solvent extraction or chromatography) to improve yields . For example, highlights the use of H-phosphonate intermediates for nucleoside phosphoramidates, which can be adapted for this compound.

Q. Which analytical techniques are critical for characterizing the structural integrity of phosphoramidate derivatives like this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for backbone conformation analysis. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for N3′→P5′ phosphoramidate DNA and 2′-O-(2-methoxyethyl)-RNA . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment .

Q. How does the 2-methoxyethyl group influence the compound’s solubility and stability in aqueous solutions?

  • Methodological Answer : The 2-methoxyethyl moiety enhances hydrophilicity and hydration, as observed in modified nucleic acids . Stability studies should include pH-dependent degradation assays (e.g., incubation in buffers ranging from pH 2–9) and thermal analysis (DSC/TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for phosphoramidate derivatives across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability or metabolic activation. To address this:

  • Use fluorescently tagged derivatives to track cellular uptake via confocal microscopy .
  • Compare activity in cell-free systems (e.g., enzymatic assays) vs. whole-cell models to isolate extracellular vs. intracellular effects .
  • Structural analogs with modified lipid conjugates (e.g., palmitoyl groups) can improve membrane permeability, as seen in GRN163L .

Q. How can the mechanism of action of this compound be elucidated in antiviral research?

  • Methodological Answer : Phosphoramidates often act as prodrugs, requiring intracellular activation. Key steps include:

  • Metabolic Profiling : Incubate the compound with liver microsomes or cytosolic enzymes to identify active metabolites .
  • Target Binding Studies : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity for viral polymerases .
  • Gene Expression Analysis : Quantify mRNA inhibition via qPCR when targeting conserved viral genomic regions .

Q. What computational approaches predict the conformational preorganization of this compound in biological environments?

  • Methodological Answer : Molecular Dynamics (MD) simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) modeling can assess backbone flexibility and hydration effects. highlights the use of Quantum Chemistry and QSPR models for property prediction . Tools like Gaussian or GROMACS are recommended for energy minimization and solvation studies .

Specialized Applications

Q. How can phosphoramidate-functionalized resins be applied in separation science, such as actinide recovery?

  • Methodological Answer : The compound’s phosphoramidate group can anchor to polymeric resins (e.g., chloromethylated polystyrene) for selective metal ion binding. Experimental protocols include:

  • Batch Adsorption Studies : Measure uptake efficiency for U(VI) or Th(IV) ions at varying pH and ionic strength .
  • Column Chromatography : Optimize elution gradients using nitric acid or chelating agents .

Q. What role do phosphoramidates play in enhancing antibiotic adjuvant activity, and how is this evaluated?

  • Methodological Answer : Phosphoramidates disrupt bacterial membranes or inhibit efflux pumps. Evaluation methods include:

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices with antibiotics like β-lactams or fluoroquinolones .
  • Time-Kill Curves : Assess bactericidal synergy over 24 hours .
  • Resistance Reversal : Measure MIC reductions in multidrug-resistant strains .

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